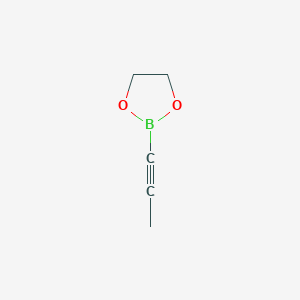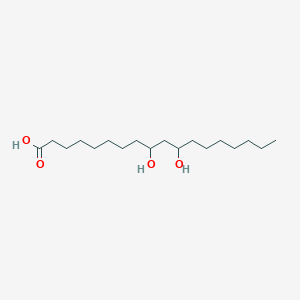
9,11-Dihydroxyoctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid (stearic acid) by the substitution of hydroxyl groups at the 9th and 11th positions. This compound is part of a broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . This method is advantageous as it avoids the use of strong acids and bases, making it environmentally friendly and suitable for industrial applications.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and the catalyst, followed by separation and purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 9,11-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9,11-diketooctadecanoic acid.
Reduction: Formation of 9,11-dihydroxyoctadecanoic diol.
Substitution: Formation of 9,11-dihalooctadecanoic acid.
科学的研究の応用
9,11-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
作用機序
The mechanism of action of 9,11-dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxyhexadecanoic acid: A shorter-chain hydroxy fatty acid with similar properties
Uniqueness: 9,11-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
特性
CAS番号 |
666253-25-4 |
|---|---|
分子式 |
C18H36O4 |
分子量 |
316.5 g/mol |
IUPAC名 |
9,11-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-6-9-12-16(19)15-17(20)13-10-7-5-8-11-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChIキー |
LEKBCOMWWJZCQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC(CCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


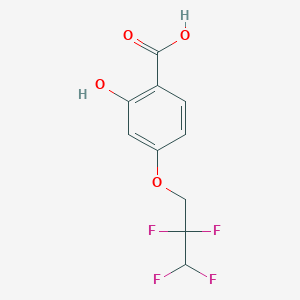
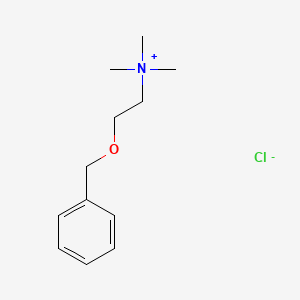
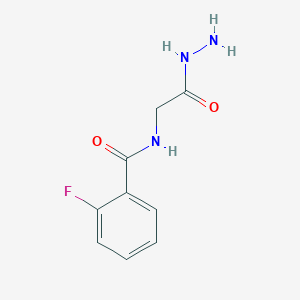
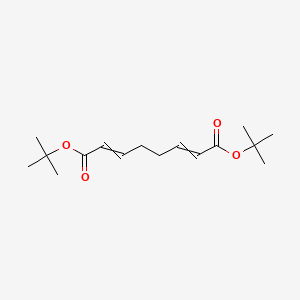
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
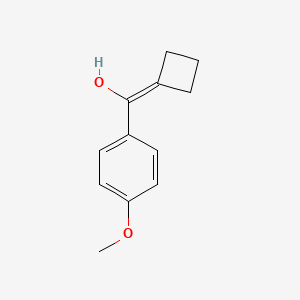
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
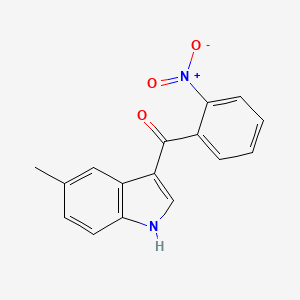
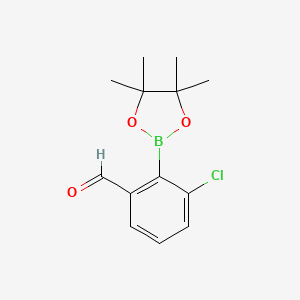

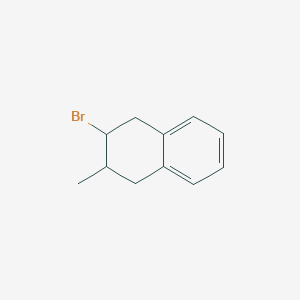
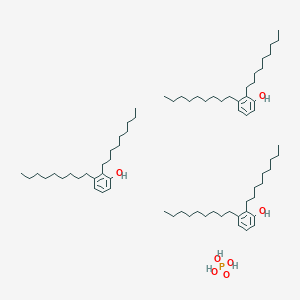
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
